molecular formula C22H24N4O2 B11140613 1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide

1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B11140613
M. Wt: 376.5 g/mol
InChI Key: YKFROMBXHSNTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide is a complex organic compound that features an indole core, a benzimidazole moiety, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated compounds .

Scientific Research Applications

1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole and benzimidazole derivatives.

    Medicine: It has potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide is unique due to its combination of an indole core, a benzimidazole moiety, and a methoxyethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]indole-3-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-25-20-10-6-4-8-18(20)24-21(25)11-12-23-22(27)17-15-26(13-14-28-2)19-9-5-3-7-16(17)19/h3-10,15H,11-14H2,1-2H3,(H,23,27)

InChI Key

YKFROMBXHSNTGI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CN(C4=CC=CC=C43)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.